2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(sec-butyl)acetamide

Description

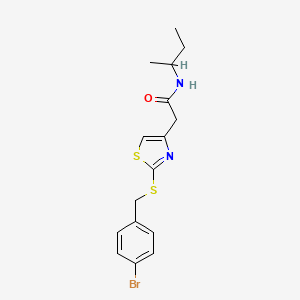

2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-N-(sec-butyl)acetamide is a thiazole-based acetamide derivative characterized by a thioether linkage to a 4-bromobenzyl group and an N-sec-butyl substitution on the acetamide moiety.

Properties

IUPAC Name |

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-butan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2OS2/c1-3-11(2)18-15(20)8-14-10-22-16(19-14)21-9-12-4-6-13(17)7-5-12/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUODNWAFSSIFHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(sec-butyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the thiazole ring.

Attachment of the Sec-Butyl Acetamide Moiety: The final step involves the acylation of the thiazole derivative with sec-butylamine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(sec-butyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol or amine.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(sec-butyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(sec-butyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Core Heterocyclic Modifications

- Triazinoindole vs. Thiazole Cores: Compounds such as N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) () replace the thiazole with a triazinoindole system. The thiazole core in the target compound may offer greater metabolic stability compared to nitrogen-rich heterocycles .

- Thiadiazole Derivatives: describes 5-(4-bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (2c), which substitutes the thiazole with a thiadiazole ring. Thiadiazoles are known for their electron-deficient nature, which could enhance reactivity in electrophilic substitution reactions compared to thiazoles .

Substituent Variations

- Halogenated Benzyl Groups : The 4-bromobenzyl group in the target compound is structurally analogous to the 4-chlorobenzyl group in N-(2-Bromo-4-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide (476484-60-3) (). Bromine’s larger atomic size may increase steric hindrance but improve hydrophobic interactions in biological targets compared to chlorine .

- Amide Substitutions: The N-sec-butyl group in the target contrasts with aromatic amines (e.g., 4-phenoxyaniline in Compound 24, ) and heterocyclic amines (e.g., quinolin-6-yl in ). Aliphatic substituents like sec-butyl may reduce crystallinity and enhance solubility relative to aromatic groups .

Pharmacological and Spectroscopic Comparisons

Spectroscopic Profiles

- NMR and IR Data : The target’s expected spectral features (e.g., C-Br stretching at ~785 cm⁻¹ in IR, per ) align with brominated analogs. The sec-butyl group would produce distinct δ 1.0–1.5 ppm (CH₃) and δ 3.0–3.5 ppm (N-CH) in ¹H-NMR, differing from aromatic protons in compounds like 8c () .

Table of Key Comparative Data

Biological Activity

The compound 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(sec-butyl)acetamide is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazoles are known for their role in medicinal chemistry, particularly in the development of drugs with antimicrobial, anticancer, and anticonvulsant properties. This article delves into the biological activity of this specific compound, drawing from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula: C14H16BrN3OS

- Molecular Weight: 356.26 g/mol

The compound features a thiazole ring, a bromobenzyl group, and a sec-butyl acetamide moiety, which contribute to its pharmacological properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds containing thiazole rings have shown significant activity against both Gram-positive and Gram-negative bacteria. The presence of the bromobenzyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes.

| Compound | Microbial Strain | Activity (IC50 µg/mL) |

|---|---|---|

| 1 | E. coli | 10 |

| 2 | S. aureus | 5 |

| 3 | C. albicans | 15 |

Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively studied. For example, research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells.

A study reported that certain thiazole derivatives demonstrated IC50 values as low as 1.61 µg/mL against MCF7 cells, indicating potent anticancer activity. The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl ring significantly influenced activity.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| A | MCF7 | 1.61 |

| B | A549 | 1.98 |

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. In various models, such as picrotoxin-induced seizures, compounds with thiazole moieties exhibited significant protective effects. The SAR indicated that the presence of halogens on the phenyl ring was crucial for enhancing anticonvulsant activity.

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against multiple microbial strains. Compounds with electron-donating groups showed enhanced activity compared to their counterparts with electron-withdrawing groups.

- Cytotoxicity against Cancer Cells : In vitro studies demonstrated that the introduction of bulky groups at specific positions on the thiazole ring significantly increased cytotoxicity against cancer cell lines.

- Mechanism of Action : Molecular docking studies revealed that these compounds interact with specific protein targets involved in cell proliferation and apoptosis pathways, providing insights into their mechanisms of action.

Q & A

Q. What are the key synthetic steps for preparing 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(sec-butyl)acetamide, and how are reaction conditions optimized?

- Methodological Answer: The synthesis involves three critical steps:

Thiazole ring formation : Cyclization of thiourea derivatives with halogenated acetic acids under basic conditions (e.g., NaOH in ethanol at 60–80°C) .

Introduction of the 4-bromobenzylthio group : Nucleophilic substitution using 4-bromobenzyl halides with thiol intermediates in polar aprotic solvents (e.g., DMF) at controlled temperatures (50–70°C) .

Acetamide functionalization : Reaction of the intermediate with sec-butylamine via amide coupling (e.g., EDC/HOBt in dichloromethane) .

Optimization includes solvent selection (e.g., DMF for solubility), catalyst use (e.g., triethylamine for substitution reactions), and real-time monitoring via TLC/HPLC to ensure purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound, and what structural insights do they provide?

- Methodological Answer:

- NMR Spectroscopy : Confirms regiochemistry of the thiazole ring (e.g., proton shifts at δ 7.2–8.1 ppm for aromatic protons) and sec-butyl group conformation (e.g., splitting patterns in H-NMR) .

- HPLC-MS : Validates molecular weight (e.g., [M+H] peak at m/z ~453) and purity (>98%) .

- FT-IR : Identifies amide C=O stretches (~1650–1680 cm) and thioether S-C bonds (~650 cm) .

Q. What biological targets are hypothesized for this compound based on its structural features?

- Methodological Answer: The thiazole core and 4-bromobenzylthio group suggest potential interactions with:

- Enzymes : Thioredoxin reductase (via redox-active thioether groups) .

- Receptors : Kinase domains (e.g., EGFR inhibition due to bromobenzyl’s hydrophobic interactions) .

Preliminary assays (e.g., enzyme inhibition studies) should be conducted to validate these targets .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis, and what pitfalls should be avoided?

- Methodological Answer:

- Scale-up strategies : Use continuous flow reactors for thiazole cyclization to improve heat dissipation and reduce side products .

- Catalyst screening : Test palladium-based catalysts for Suzuki coupling (if applicable) to enhance bromobenzyl substitution efficiency .

- Pitfalls : Avoid prolonged exposure to moisture (degrades thioether bonds) and optimize pH during amide coupling to prevent racemization .

Q. How should contradictory bioactivity data (e.g., variable IC values across assays) be resolved?

- Methodological Answer:

- Assay standardization : Replicate experiments in multiple cell lines (e.g., MCF-7 vs. HepG2) with controlled ROS levels to account for redox sensitivity .

- Structural analogs : Compare activity of 4-bromo vs. 4-chloro benzyl derivatives to isolate electronic effects on target binding .

- Metabolic stability tests : Use liver microsomes to assess if rapid degradation explains inconsistencies .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance potency?

- Methodological Answer:

- Substituent modification : Replace sec-butyl with cyclopropylmethyl to evaluate steric effects on amide binding .

- Bioisosteric replacement : Swap bromobenzyl with trifluoromethylbenzyl to test hydrophobic vs. electronic contributions .

- Fragment-based design : Use X-ray crystallography to identify key hydrogen bonds between the thiazole ring and kinase active sites .

Q. How can researchers address stability issues during long-term storage of this compound?

- Methodological Answer:

- Storage conditions : Store lyophilized at -20°C under argon to prevent oxidation of the thioether group .

- Degradation analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify breakdown products (e.g., sulfoxide formation) .

- Formulation : Encapsulate in PEGylated liposomes to enhance aqueous stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.